2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
A study on similar compounds reports the synthesis and evaluation of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s for cardiovascular activity. The compounds displayed significant antihypertensive activity in animal models, indicating potential applications in treating hypertension (Davis et al., 1983).
Antimicrobial and Antifungal Activities
Another research area involves the synthesis of benzofuran derivatives for antimicrobial and antifungal applications. For example, compounds synthesized from ethyl 3-amino-2-benzofuran carboxylate showed promising results in antibacterial and antifungal screenings (Bodke & Sangapure, 2003).
Anti-Tumor Agents
Benzopyranylamine compounds have been developed as anti-tumor agents, undergoing various chemical reactions to form benzopyrans with significant activity against human breast, CNS, and colon cancer cell lines. These findings illustrate the potential of such compounds in oncology (Jurd, 1996).
Molecular Docking and In Vitro Screening
Recent studies have also focused on molecular docking and in vitro screening of newly synthesized compounds for their interactions with specific proteins. This research approach is crucial for understanding how these compounds can be tailored for therapeutic applications, highlighting their role in drug discovery (Flefel et al., 2018).
Analgesic and Antiparkinsonian Activities
Finally, the synthesis and pharmacological evaluation of substituted pyridine derivatives for analgesic and antiparkinsonian activities represent another significant area of research. Such studies indicate the potential of these compounds in developing new treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Mechanism of Action
Target of Action
The compound “2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex molecule that contains a benzofuran moiety . Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
For example, some benzofuran compounds have been shown to inhibit the growth of cancer cells, potentially by interacting with cellular proteins or enzymes involved in cell proliferation .
Biochemical Pathways
These could include pathways related to cell proliferation (in the case of anti-tumor activity), oxidative stress (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Result of Action
Given the biological activities associated with benzofuran compounds, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Properties
IUPAC Name |
2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25-4-2-23(21-5-11-26-12-6-21)27-29(25)18-20-8-14-28(15-9-20)13-7-19-1-3-24-22(17-19)10-16-31-24/h1-6,11-12,17,20H,7-10,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOBCNNMBCZEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CCC4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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